molecular formula C18H18O2S2 B13997052 O-propan-2-yl (2-oxo-1,2-diphenylethyl)sulfanylmethanethioate CAS No. 42573-99-9

O-propan-2-yl (2-oxo-1,2-diphenylethyl)sulfanylmethanethioate

Cat. No.: B13997052
CAS No.: 42573-99-9
M. Wt: 330.5 g/mol
InChI Key: CDCJMDNTPNBAHN-UHFFFAOYSA-N
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Description

1,2-Diphenyl-2-propan-2-yloxycarbothioylsulfanyl-ethanone is a complex organic compound with the molecular formula C18H18O2S2 It is characterized by its unique structure, which includes two phenyl groups, a propan-2-yloxy group, and a carbothioylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-2-propan-2-yloxycarbothioylsulfanyl-ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,2-diphenylethanone with propan-2-ol in the presence of a strong acid catalyst to form the propan-2-yloxy derivative. This intermediate is then reacted with a thiocarbonyl compound under controlled conditions to introduce the carbothioylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-2-propan-2-yloxycarbothioylsulfanyl-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioylsulfanyl group to a thiol or a sulfide.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives, depending on the specific reaction conditions.

Scientific Research Applications

1,2-Diphenyl-2-propan-2-yloxycarbothioylsulfanyl-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-2-propan-2-yloxycarbothioylsulfanyl-ethanone involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved include thiol-disulfide exchange reactions and electrophilic aromatic substitution.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylethanone: Lacks the propan-2-yloxy and carbothioylsulfanyl groups, making it less reactive in certain types of reactions.

    2,2-Diphenyl-1,3-dioxolane: Contains a dioxolane ring instead of the carbothioylsulfanyl group, leading to different reactivity and applications.

    1,2-Diphenyl-2-propanol: Similar structure but lacks the carbothioylsulfanyl group, affecting its chemical properties and reactivity.

Properties

CAS No.

42573-99-9

Molecular Formula

C18H18O2S2

Molecular Weight

330.5 g/mol

IUPAC Name

O-propan-2-yl (2-oxo-1,2-diphenylethyl)sulfanylmethanethioate

InChI

InChI=1S/C18H18O2S2/c1-13(2)20-18(21)22-17(15-11-7-4-8-12-15)16(19)14-9-5-3-6-10-14/h3-13,17H,1-2H3

InChI Key

CDCJMDNTPNBAHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)SC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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